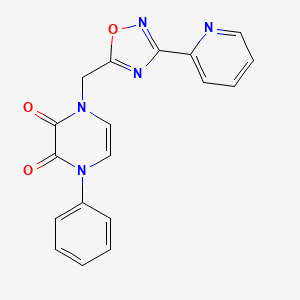
1-phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C18H13N5O3 and its molecular weight is 347.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazine ring, an oxadiazole moiety, and a phenyl group. The specific arrangement of these groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N5O2 |
| Molar Mass | 313.33 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the pyridinyl and oxadiazole groups enhances the compound's effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . For example, studies have shown that modifications to the phenyl ring can lead to increased antimicrobial potency.
Anticancer Potential
The compound has been evaluated for anticancer activity. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and apoptosis .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: The compound can bind to various receptors, influencing cellular responses.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity. The compound's effectiveness was measured using colony-forming unit (CFU) assays, showing up to 90% inhibition against certain bacterial strains at optimal concentrations .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound were assessed on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values in the micromolar range. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers .
属性
IUPAC Name |
1-phenyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-17-18(25)23(13-6-2-1-3-7-13)11-10-22(17)12-15-20-16(21-26-15)14-8-4-5-9-19-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSPKUGBOIAWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














